molecular formula C20H21IN2O2 B4636994 N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide

Cat. No.: B4636994
M. Wt: 448.3 g/mol
InChI Key: ANQMRALHVCDNLZ-JXAWBTAJSA-N
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Description

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound characterized by its unique structure, which includes a butylamino group, a phenylprop-1-en-2-yl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Enamine Intermediate: The reaction between a butylamine and a suitable ketone, such as acetophenone, under acidic conditions to form an enamine intermediate.

    Iodination: The enamine intermediate is then subjected to iodination using iodine or an iodinating agent like N-iodosuccinimide (NIS) to introduce the iodine atom.

    Amidation: The iodinated intermediate is then reacted with a benzoyl chloride derivative to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3-(tert-Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide
  • N-[(Z)-3-butylamino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Uniqueness

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This iodinated compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-iodinated analogs, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21IN2O2/c1-2-3-13-22-20(25)18(14-15-9-5-4-6-10-15)23-19(24)16-11-7-8-12-17(16)21/h4-12,14H,2-3,13H2,1H3,(H,22,25)(H,23,24)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMRALHVCDNLZ-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
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